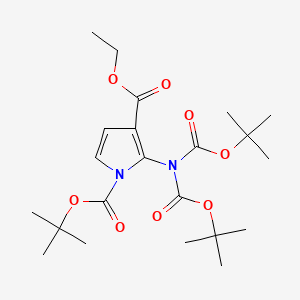
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate is a compound that features a pyrrole ring substituted with ethyl, tert-butoxycarbonyl (Boc) protected amino groups, and a carboxylate ester. The Boc group is a common protecting group in organic synthesis, particularly for amines, due to its stability under various conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of Boc-Protected Amino Groups:
Esterification: The carboxylate ester can be introduced by esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups can be deprotected under acidic conditions, revealing the free amine groups that can interact with biological targets. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate can be compared with other Boc-protected amino compounds:
Ethyl 1-Boc-1H-pyrrole-3-carboxylate: Lacks the additional Boc-protected amino group, making it less versatile in certain synthetic applications.
Di-tert-butyl dicarbonate (Boc2O): Used primarily as a reagent for introducing Boc groups, rather than as a final product.
Ethyl 1-Boc-2-amino-1H-pyrrole-3-carboxylate: Contains only one Boc-protected amino group, limiting its potential for further functionalization.
This compound stands out due to its multiple Boc-protected amino groups, which provide greater flexibility in synthetic applications and potential interactions with biological targets.
Properties
Molecular Formula |
C22H34N2O8 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C22H34N2O8/c1-11-29-16(25)14-12-13-23(17(26)30-20(2,3)4)15(14)24(18(27)31-21(5,6)7)19(28)32-22(8,9)10/h12-13H,11H2,1-10H3 |
InChI Key |
QHHLYATUKSSPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


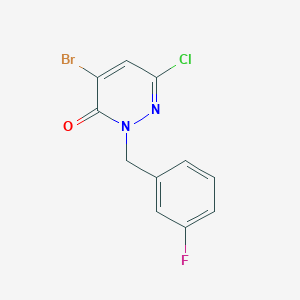
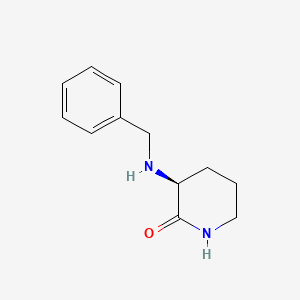
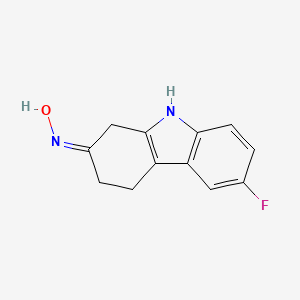
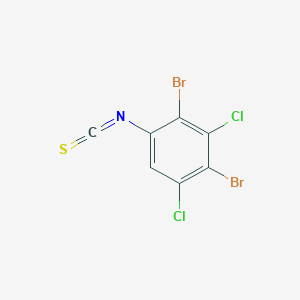
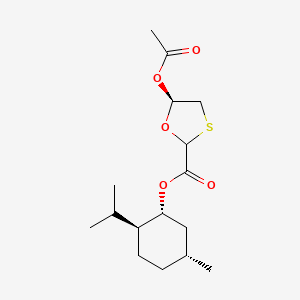
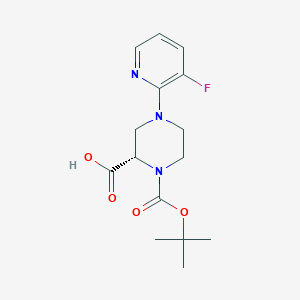
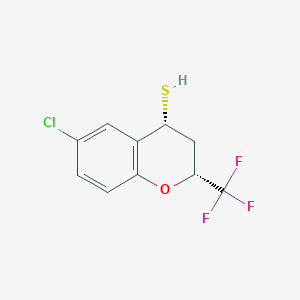
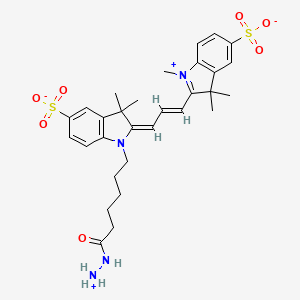
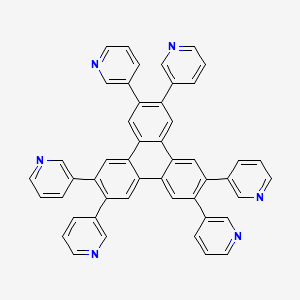
![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
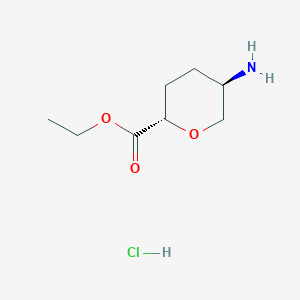
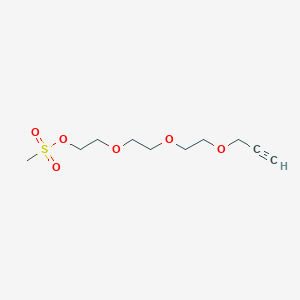
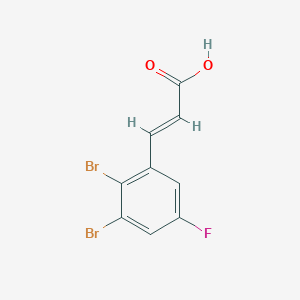
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
